Haloperidol N-Oxide is a metabolite of the antipsychotic drug haloperidol. [, , ] It is formed through the metabolic process of haloperidol in the liver, specifically by hepatic microsomes, and this process is dependent on NADPH. [] While not as extensively studied as its parent compound, haloperidol, research suggests that Haloperidol N-Oxide might play a role in understanding the metabolism and potential toxicity of haloperidol. []
The primary application of haloperidol is in the treatment of psychiatric disorders, such as schizophrenia. Its ability to antagonize dopamine receptors is central to its antipsychotic effects. Additionally, the drug's impact on NMDA receptors and its neuroprotective properties against oxidative stress may have implications for the treatment of neurodegenerative diseases34.
Haloperidol has demonstrated an antitumoral effect, potentially through the activation of macrophages and the production of nitric oxide in tumor-bearing mice. This suggests a role for the drug in modulating immune responses in cancer therapy9.
The drug's interaction with intracellular signaling systems, such as the alpha1-adrenergic receptor and associated pathways like nitric oxide synthase and protein kinase C, highlights its complex pharmacological profile and potential for influencing various physiological processes78.
Haloperidol's ability to form a liquid membrane and affect the transport of neurotransmitters and ions provides a tool for investigating the biophysical properties of neuronal membranes and the mechanisms of neurotransmission10.
Chronic administration of haloperidol has been linked to an increase in neuronal nitric oxide synthase (nNOS) expression in the basal ganglia, which may play a role in the development of tardive dyskinesia, a potential side effect characterized by involuntary movements1. This effect is associated with dopamine (DA(2)) receptor supersensitivity, suggesting an intricate relationship between nNOS, DA(2) receptors, and the calmodulin system in the manifestation of dopaminergic behavioral supersensitivity1.
Haloperidol has been shown to induce calcium ion influx through L-type calcium channels in hippocampal cells, which appears to make neurons more susceptible to oxidative stress. This influx of calcium ions can lead to increased levels of cytotoxic reactive oxygen species (ROS) and the expression of pro-apoptotic Bax, contributing to neuronal impairment2.
The drug also exhibits selective inhibition of N-methyl-D-aspartate (NMDA) receptors, particularly those composed of NR1 and NR2B subunits. This inhibition is noncompetitive and is not affected by voltage, suggesting that haloperidol acts at a noncompetitive allosteric site distinct from other known binding sites on the NMDA receptor3.
Interestingly, haloperidol has been found to prevent oxytosis/ferroptosis, a type of iron-dependent nonapoptotic cell death, by targeting lysosomal ferrous ions. This action is independent of its antagonism of dopamine D2 and sigma-1 receptors, indicating a potential neuroprotective effect against oxidative stress4.
In the context of oxidative toxicity, haloperidol has been observed to induce the activity of the redox-sensitive transcription factor NF-kappaB in hippocampal cells. This induction can be suppressed by antioxidants, which also provide neuroprotection against haloperidol-induced cell death56.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: